Calcium di-L-arabinonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

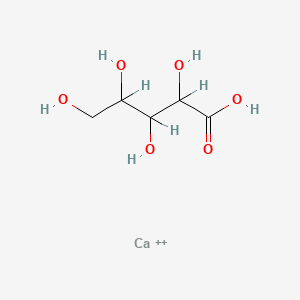

Calcium di-L-arabinonate is a calcium salt of di-L-arabinonic acid, a sugar acid found in plants. This compound has gained attention due to its potential therapeutic and industrial applications. It is known for its unique structure and properties, which make it a valuable compound in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Calcium di-L-arabinonate can be synthesized through the reaction of L-arabinonic acid with calcium hydroxide. The reaction typically involves dissolving L-arabinonic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade L-arabinonic acid and calcium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting compound is then purified and dried for use in various applications .

化学反応の分析

Epimerization in Alkaline Conditions

Calcium di-L-arabinonate undergoes epimerization under high-temperature alkaline conditions. In Scheme I of a synthesis pathway for D-erythroascorbic acid ( ):

-

Reaction : Heating calcium D-arabinonate (structurally related to the L-form) in aqueous calcium hydroxide under pressure generates a 3:7 mixture of D-ribonate and D-arabinonate (22% yield).

-

Recovery : Unreacted D-arabinonate is recovered at 50–60% yield due to its low solubility and recycled.

-

Cycling Efficiency : Three cycles starting with 105 g of calcium D-arabinonate yielded 80% crude D-ribonate after acidification and purification .

Enzymatic Dehydration

Calcium L-arabinonate serves as a substrate in enzymatic assays to study dehydratase activity:

-

Reaction : Incubation with L-arabinonate dehydratase at 70°C (pH 6.0) converts L-arabinonate to 2-keto-3-deoxy-L-pentulosonic acid (KDPL) .

-

Quantification : Product formation is measured spectrophotometrically at 549 nm using thiobarbituric acid (ε = 67,800 M⁻¹cm⁻¹) .

-

Kinetics : Enzyme activity is defined as 1 μmol of KDPL formed per minute under standardized conditions .

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| pH | 6.0 |

| Substrate | 5 mM calcium L-arabinonate |

| Detection Method | Thiobarbituric acid assay |

Oxidative Decarboxylation

Calcium D-arabinonate (analogous to the L-form) participates in oxidative decarboxylation reactions:

-

Reaction : Oxidation of D-glucose via O₂ yields calcium D-arabinonate, which is decarboxylated with hydrogen peroxide to form D-erythroascorbic acid .

-

Yield : Initial O₂ oxidation of D-glucose provides calcium D-arabinonate in 74% yield .

Catalytic Hydrogenation

In synthetic routes to sugar alcohols, calcium D-arabinonate is reduced via:

-

Chemical Reduction : Catalytic hydrogenation produces erythritol or erythrose .

-

Enzymatic Reduction : NADPH-dependent reductases convert arabinonate to corresponding polyols .

Lactone Formation

L-arabinonic acid (derived from its calcium salt) forms stable lactones under acidic conditions:

-

Reaction : Direct conversion of L-arabinonic acid to L-arabino-γ-lactone occurs via dehydration .

-

Application : Lactones are intermediates in synthesizing chiral compounds and pharmaceuticals .

Key Data Table

科学的研究の応用

Biochemical Applications

Biosynthesis Pathways

Calcium di-L-arabinonate plays a crucial role in biosynthetic pathways, particularly in the production of bioactive compounds. For instance, it has been utilized in the biosynthesis of D-1,2,4-butanetriol (BT) from D-arabinose. This pathway involves several enzymes including D-arabinose dehydrogenase and D-arabinonate dehydratase, which facilitate the conversion of D-arabinose to BT through a series of enzymatic reactions. Under optimized conditions, 2.24 g/L of BT was produced after 48 hours of bioconversion using engineered E. coli strains .

Enzyme Activity and Kinetics

Research has demonstrated that this compound can enhance enzyme activity in various metabolic pathways. For example, studies on KDG aldolase showed improved kinetic parameters when utilizing L-arabinonate as a substrate compared to other sugars. The best mutant enzyme exhibited a 25-fold decrease in Km (Michaelis constant) and a three-fold increase in kcat (turnover number), indicating higher catalytic efficiency .

Agricultural Applications

Soil Health and Fertility

this compound has been investigated for its potential benefits in soil health. Its application can improve soil structure and enhance nutrient availability for plants. The compound's ability to chelate metals may also aid in mobilizing essential nutrients in the soil, thus promoting better plant growth.

Plant Growth Promotion

In agricultural research, this compound has been shown to stimulate root development and enhance seedling vigor. This is attributed to its role in modulating plant hormone levels and improving stress tolerance mechanisms .

Food Science Applications

Preservative Properties

this compound exhibits antimicrobial properties that can be harnessed as a natural preservative in food products. Its ability to inhibit the growth of certain bacteria and fungi makes it an attractive alternative to synthetic preservatives.

Flavor Enhancement

The compound is also being explored for its flavor-enhancing properties in food products. Its interaction with other flavor compounds can improve the overall sensory profile of various foods.

Case Study 1: Biosynthesis of D-1,2,4-Butanetriol

A study conducted on the biosynthesis of BT from D-arabinose highlighted the effectiveness of using this compound as an intermediate substrate. The engineered strains produced significant amounts of BT, showcasing the compound's utility in metabolic engineering .

Case Study 2: Soil Application for Crop Yield Improvement

Field trials demonstrated that applying this compound to crops resulted in improved yield and resilience against drought conditions. The treated plants exhibited enhanced root systems and better nutrient uptake compared to control groups .

Summary Table: Applications of this compound

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Biochemical | Biosynthesis of D-1,2,4-butanetriol | High yields achieved using engineered E. coli |

| Agricultural | Soil health improvement | Enhanced nutrient availability and plant growth |

| Food Science | Natural preservative | Effective against microbial growth |

| Flavor Enhancement | Improves sensory profiles | Positive impact on flavor compounds |

作用機序

The mechanism of action of calcium di-L-arabinonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Calcium di-L-arabinonate can be compared with other similar compounds, such as:

Calcium L-arabonate: Similar in structure but differs in the specific arrangement of atoms.

Calcium gluconate: Another calcium salt with different properties and applications.

Calcium lactate: Used in similar applications but has a different chemical structure and properties.

This compound is unique due to its specific structure and the presence of L-arabinonic acid. This uniqueness contributes to its distinct properties and applications in various fields .

特性

CAS番号 |

5346-83-8 |

|---|---|

分子式 |

C5H10CaO6 |

分子量 |

206.21 g/mol |

IUPAC名 |

calcium;2,3,4,5-tetrahydroxypentanoic acid |

InChI |

InChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1 |

InChIキー |

RMGJOMGLQFWXSQ-UWAYVZDLSA-N |

SMILES |

C(C(C(C(C(=O)O)O)O)O)O.[Ca+2] |

異性体SMILES |

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca] |

正規SMILES |

C(C(C(C(C(=O)O)O)O)O)O.[Ca] |

Key on ui other cas no. |

22373-09-7 7546-24-9 5346-83-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。